PFI-90

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

PFI-90 es un inhibidor selectivo de la enzima desmetilasa de histonas KDM3B. Este compuesto ha mostrado una actividad antitumoral potencial al inducir apoptosis y diferenciación miogénica, lo que lleva a una mayor muerte celular. Se dirige específicamente al gen de fusión PAX3-FOXO1, que es un importante impulsor oncogénico en el rabdomiosarcoma positivo a la fusión .

Mecanismo De Acción

PFI-90 ejerce sus efectos al inhibir la enzima desmetilasa de histonas KDM3B. Esta inhibición conduce a un aumento de la metilación de las proteínas histonas, lo que a su vez afecta la expresión génica. Específicamente, this compound interrumpe la actividad del gen de fusión PAX3-FOXO1, lo que lleva a apoptosis y diferenciación miogénica. Los objetivos moleculares y las vías involucradas incluyen la familia de desmetilasas de lisina de histonas y los conjuntos de genes descendentes regulados por PAX3-FOXO1 .

Análisis Bioquímico

Biochemical Properties

PFI-90 interacts with the enzyme KDM3B, a histone demethylase . It inhibits the activity of KDM3B, resulting in changes in the methylation status of histones . This interaction with KDM3B is crucial for the biochemical action of this compound .

Cellular Effects

In cellular processes, this compound has been observed to induce apoptosis and myogenic differentiation in RH4 and SCMC cells . This leads to an increase in cell death . The compound’s influence on cell function is primarily through its impact on the PAX3-FOXO1 pathway .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to KDM3B, inhibiting the enzyme’s activity . This inhibition disrupts the PAX3-FOXO1 pathway, leading to changes in gene expression . The result is the induction of apoptosis and myogenic differentiation .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been observed in studies involving FP-RMS. This compound was found to suppress the growth of FP-RMS in vitro and in vivo, delaying tumor progression

Metabolic Pathways

This compound’s involvement in metabolic pathways is primarily through its interaction with the enzyme KDM3B

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not explicitly detailed in the available literature. Its primary known interaction is with the enzyme KDM3B .

Subcellular Localization

Its known target, KDM3B, is a nuclear protein , suggesting that this compound may also localize to the nucleus to exert its effects.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

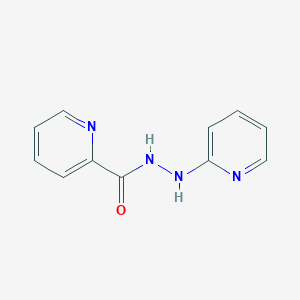

PFI-90 se sintetiza a través de una serie de reacciones químicas que involucran la formación de derivados de hidrazida y piridina. La ruta sintética generalmente implica la reacción del ácido 2-piridincarboxílico con hidracina para formar el intermedio de hidrazida, que luego se hace reaccionar con otro derivado de piridina para formar this compound .

Métodos de Producción Industrial

La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso implica optimizar las condiciones de reacción, como la temperatura, la presión y la elección del solvente, para maximizar el rendimiento y la pureza. El producto final se purifica mediante técnicas como la recristalización y la cromatografía .

Análisis De Reacciones Químicas

Tipos de Reacciones

PFI-90 experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar para formar varios derivados oxidados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en this compound.

Sustitución: This compound puede sufrir reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en las reacciones que involucran this compound incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Las condiciones de reacción, como la temperatura, el solvente y el pH, se optimizan en función de la reacción deseada .

Principales Productos Formados

Los principales productos formados a partir de estas reacciones incluyen varios derivados oxidados, reducidos y sustituidos de this compound. Estos derivados pueden tener diferentes actividades biológicas y propiedades .

Aplicaciones Científicas De Investigación

PFI-90 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: this compound se utiliza como un compuesto de herramienta para estudiar el papel de las desmetilasas de histonas en la regulación epigenética.

Biología: Se utiliza para investigar las vías biológicas involucradas en la diferenciación celular y la apoptosis.

Medicina: this compound tiene aplicaciones terapéuticas potenciales en el tratamiento del cáncer, particularmente en la diana del rabdomiosarcoma positivo a la fusión.

Industria: This compound se utiliza en el desarrollo de nuevos fármacos y agentes terapéuticos .

Comparación Con Compuestos Similares

Compuestos Similares

PFI-63: Un análogo de PFI-90 con efectos inhibitorios similares sobre KDM3B pero con diferentes perfiles de solubilidad y potencia.

Inhibidores de KDM4B: Compuestos que inhiben otros miembros de la familia de desmetilasas de histonas, como KDM4B.

Inhibidores de KDM5A: Compuestos que se dirigen a KDM5A, otra enzima desmetilasa de histonas

Singularidad de this compound

This compound es único debido a su alta especificidad para KDM3B y su capacidad para inducir apoptosis y diferenciación miogénica. Su eficacia en la diana del gen de fusión PAX3-FOXO1 lo convierte en un candidato prometedor para la terapia del cáncer, particularmente en el rabdomiosarcoma positivo a la fusión .

Propiedades

IUPAC Name |

N'-pyridin-2-ylpyridine-2-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O/c16-11(9-5-1-3-7-12-9)15-14-10-6-2-4-8-13-10/h1-8H,(H,13,14)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCZPXNWBXDWHKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)NNC2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does PFI-90 interact with its target, and what are the downstream effects?

A: this compound demonstrates potent inhibitory activity against multiple KDMs, particularly KDM3B and KDM1A. [, , ] This inhibition occurs through direct binding of this compound to the KDM enzymes. [] this compound's interaction with KDM3B leads to increased levels of the repressive histone mark H3K9me2 at PAX3-FOXO1 (P3F) target gene sites. [] This increase in H3K9me2 is associated with the downregulation of P3F-driven transcriptional activity, ultimately disrupting the oncogenic signaling driven by P3F in FP-RMS. []

Q2: What evidence is there for this compound's in vivo efficacy against FP-RMS?

A: Preclinical studies using mouse xenograft models of FP-RMS demonstrated that treatment with this compound led to a delay in tumor progression compared to control groups. [] This finding highlights the potential of this compound as a therapeutic agent for FP-RMS. Further research, including potential clinical trials, is needed to validate these promising preclinical results and assess the compound's efficacy and safety in human patients.

Q3: What are the potential advantages of targeting multiple KDMs with this compound in the context of FP-RMS?

A: Targeting multiple KDMs simultaneously with this compound could offer a multi-pronged approach to combatting FP-RMS. By inhibiting both KDM3B and KDM1A, this compound effectively disrupts oncogenic P3F signaling while also promoting differentiation and apoptosis in FP-RMS cells. [] This dual mechanism of action may provide a more comprehensive therapeutic effect compared to targeting a single KDM. Furthermore, simultaneous inhibition of multiple KDMs could potentially mitigate the risk of resistance development, as tumor cells would need to acquire mutations affecting both KDM3B and KDM1A to evade this compound's effects. []

Q4: What future research directions are suggested by the findings on this compound?

A4: The research on this compound opens several avenues for future investigation. Firstly, further exploring the structure-activity relationship of this compound and developing analogs with improved potency and selectivity towards specific KDMs could be beneficial. Investigating the detailed mechanisms underlying KDM3B and KDM1A inhibition by this compound, including identifying the specific binding sites and interactions, would be valuable. Additionally, evaluating the potential of this compound in combination therapies with existing FP-RMS treatments could provide further insights into its clinical utility.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amine](/img/structure/B2861180.png)

![4,6-Dichloro-N-[phenyl(2H-tetrazol-5-yl)methyl]pyridine-3-carboxamide](/img/structure/B2861183.png)

![(E)-N'-[4-cyano-1-(3,4-dichlorophenyl)-1H-pyrazol-5-yl]-N,N-dimethylmethanimidamide](/img/structure/B2861184.png)

![N,6-dibenzyl-N-methyl-5,7-dioxo-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-3-carboxamide](/img/structure/B2861187.png)

![1-Benzyl-4-[(2-chloro-1,3-thiazol-5-yl)methyl]piperazine](/img/structure/B2861194.png)

![2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-morpholinoethanone](/img/structure/B2861195.png)

![3-[5-(morpholine-4-sulfonyl)-1-propyl-1H-1,3-benzodiazol-2-yl]propanoic acid](/img/structure/B2861196.png)

![3-[4-(4-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-[3-(diethylamino)propyl]propanamide](/img/structure/B2861197.png)

![4-methoxy-1-methyl-6-oxo-N-[(pyridin-4-yl)methyl]-1,6-dihydropyridine-3-carboxamide](/img/structure/B2861198.png)

![4-fluoro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide](/img/structure/B2861201.png)